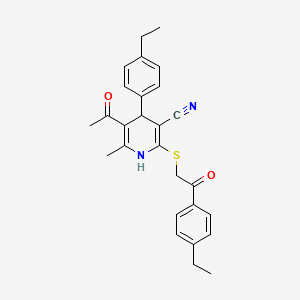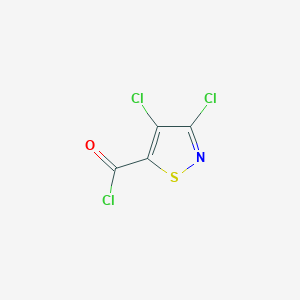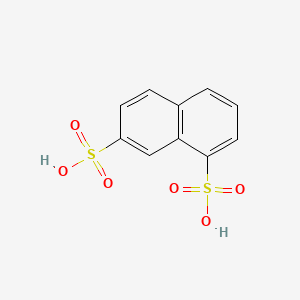
Naphthalene-1,7-disulfonic Acid
描述
Naphthalene-1,7-disulfonic acid is an organic compound with the chemical formula C₁₀H₈O₆S₂. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1st and 7th positions of the naphthalene ring. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
作用机制
Target of Action
Naphthalene-1,7-disulfonic Acid, also known as 1,7-Naphthalenedisulfonic acid, is a fluorescent organic compound
Mode of Action
For instance, Armstrong’s acid, a related naphthalenedisulfonic acid, can undergo fusion in NaOH to give the disodium salt of 1,5-dihydroxynaphthalene . This reaction can be acidified to give the diol .
生化分析
Cellular Effects
It has been observed that when bacteria are grown on naphthalene, they show cellular aggregation around naphthalene crystals, suggesting changes in cell structure and cell surface properties
Molecular Mechanism
Sulfonic acids are known to participate in a variety of chemical reactions due to their strong acidity They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the sulfonation of naphthalene-I-sulfonic acid yields 10% Naphthalene-1,7-disulfonic Acid
Metabolic Pathways
It is known that low molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms
准备方法
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-disulfonic acid can be synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction typically involves heating naphthalene with sulfuric acid at elevated temperatures to introduce the sulfonic acid groups at the desired positions. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to achieve the desired isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then processed to isolate and purify the this compound. The purification process may involve crystallization, filtration, and drying steps to obtain the final product .
化学反应分析
Types of Reactions: Naphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid groups.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonate salts.
Substitution: Naphthalene derivatives with substituted functional groups
科学研究应用
Naphthalene-1,7-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a tracer in environmental studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals .
相似化合物的比较
Naphthalene-1,7-disulfonic acid can be compared with other naphthalene disulfonic acids, such as:
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Similar in structure but with sulfonic acid groups at the 1st and 5th positions. It is used in different industrial applications and has distinct chemical properties.
Naphthalene-2,6-disulfonic acid: Another isomer with sulfonic acid groups at the 2nd and 6th positions. It has unique applications and reactivity compared to this compound.
The uniqueness of this compound lies in its specific positioning of the sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
属性
IUPAC Name |
naphthalene-1,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-4-7-2-1-3-10(9(7)6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMZOAPNQAXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276020 | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-16-3 | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzenemethanol](/img/structure/B3053883.png)

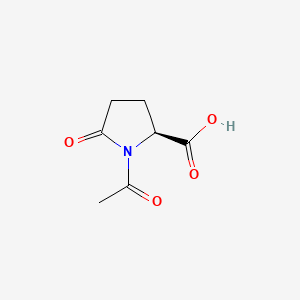
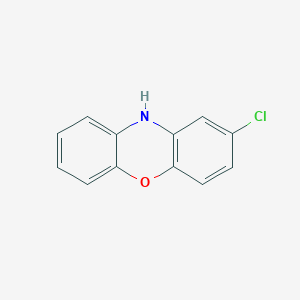
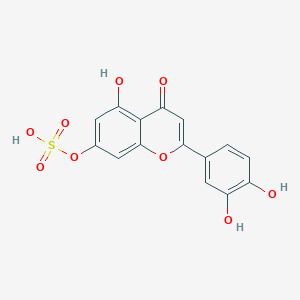
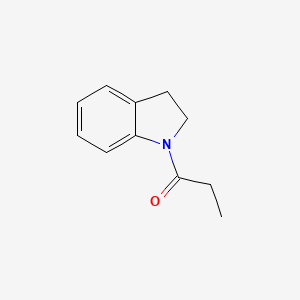
![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)
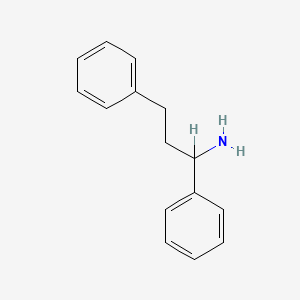
![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)
![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)
